molecular formula C10H19ClO B13550161 3-Butyl-3-(chloromethyl)tetrahydro-2h-pyran

3-Butyl-3-(chloromethyl)tetrahydro-2h-pyran

Cat. No.: B13550161
M. Wt: 190.71 g/mol
InChI Key: NJMIEKZVOLCHIO-UHFFFAOYSA-N
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Description

3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a butyl group and a chloromethyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with hydrogen chloride in the presence of a catalyst to form 3-chloromethyl-3-buten-1-ol. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydropyran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The chloromethyl group, in particular, allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

3-butyl-3-(chloromethyl)oxane

InChI

InChI=1S/C10H19ClO/c1-2-3-5-10(8-11)6-4-7-12-9-10/h2-9H2,1H3

InChI Key

NJMIEKZVOLCHIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCOC1)CCl

Origin of Product

United States

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